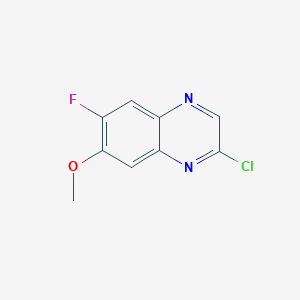

2-Chloro-6-fluoro-7-methoxyquinoxaline

描述

Structure

3D Structure

属性

分子式 |

C9H6ClFN2O |

|---|---|

分子量 |

212.61 g/mol |

IUPAC 名称 |

2-chloro-6-fluoro-7-methoxyquinoxaline |

InChI |

InChI=1S/C9H6ClFN2O/c1-14-8-3-7-6(2-5(8)11)12-4-9(10)13-7/h2-4H,1H3 |

InChI 键 |

DRAYHDDXZOQRLH-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2C(=C1)N=C(C=N2)Cl)F |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoro 7 Methoxyquinoxaline and Analogues

Precursor Synthesis and Derivatization Strategies

Synthesis of Halogenated and Methoxy-Substituted 1,2-Diaminobenzene Intermediates

The synthesis of the key intermediate, 4-fluoro-5-methoxy-1,2-diaminobenzene, typically begins with a commercially available, appropriately substituted aniline (B41778) or benzene (B151609) derivative. A common strategy involves the introduction of nitro groups, which can subsequently be reduced to the required diamine.

A plausible synthetic route can be adapted from established procedures for similar halogenated anilines. nih.govguidechem.com For instance, the synthesis could start from 3-fluoro-4-methoxyaniline. The process involves a sequence of protection, nitration, and reduction steps:

Protection of the Amino Group : The starting aniline's amino group is often protected, commonly through acetylation with acetic anhydride, to control its directing effects and reactivity in subsequent electrophilic substitution reactions. nih.gov

Nitration : The protected intermediate undergoes regioselective nitration to introduce a nitro group onto the aromatic ring. The position of nitration is dictated by the directing effects of the existing substituents (fluoro, methoxy (B1213986), and the protected amino group).

Deprotection and Reduction : The protecting group is removed, and the nitro group is subsequently reduced to an amino group. This reduction is commonly achieved using methods such as catalytic hydrogenation with Raney nickel or using reducing agents like tin(II) chloride in hydrochloric acid. guidechem.com

An alternative starting point could be 3-chloro-4-fluoroaniline, which undergoes acetylation to form N-(3-chloro-4-fluorophenyl)acetamide. nih.gov This intermediate is then nitrated to yield N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. nih.gov Subsequent reduction of the nitro group furnishes the 1,2-diamino derivative. nih.gov A similar pathway, substituting the initial chloro group for a methoxy group, provides a viable route to the required 4-fluoro-5-methoxy-1,2-diaminobenzene.

Functionalization of Intermediate Aromatic Systems

The functionalization of the aromatic core is a multi-step process requiring careful selection of reagents and conditions to achieve the desired substitution pattern. Key reactions include:

Nitration : The introduction of a nitro group is a crucial step, as it serves as a precursor to one of the amino groups in the final o-phenylenediamine (B120857). The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. guidechem.com The regioselectivity is governed by the activating and directing effects of the substituents already present on the ring.

Methoxylation : The methoxy group can be introduced via nucleophilic aromatic substitution on an activated aromatic ring or through methods like the Ullman condensation, where a halo-aromatic compound is reacted with sodium methoxide (B1231860) in the presence of a copper catalyst. orgsyn.org

Halogenation : Direct halogenation can be employed, though controlling regioselectivity can be challenging. More commonly, the strategic placement of halogens is achieved by starting with a pre-halogenated precursor.

For example, the synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been achieved starting from 2-fluoro-4-iodoaniline. orgsyn.org This process involves protecting the aniline, followed by a copper(I) chloride-catalyzed Ullman methoxylation with sodium methoxide, and finally, deprotection to yield the desired product. orgsyn.org

Regioselective Introduction of Chloro, Fluoro, and Methoxy Substituents

Achieving the precise 1-chloro, 4-fluoro, and 5-methoxy arrangement on the final quinoxaline (B1680401) product is contingent on the regiocontrolled synthesis of the 1,2-diaminobenzene precursor. The directing effects of the substituents play a pivotal role. The methoxy group is a strong activating ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director.

In a typical synthetic sequence starting from a compound like 4-fluoro-5-methoxyaniline (which would need to be synthesized), the initial amino group would be acetylated. The acetylamino group is a moderately activating ortho-, para-director. The combined directing effects of the fluoro, methoxy, and acetylamino groups would guide the incoming electrophile (the nitro group) to the desired position to eventually form 4-fluoro-5-methoxy-1,2-diaminobenzene. The chloro substituent at the 2-position of the quinoxaline ring is typically introduced after the formation of the heterocyclic core.

Direct Cyclocondensation Approaches

The formation of the quinoxaline ring system is most classically and efficiently achieved through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. nih.govnih.gov This method is widely applicable and can be adapted for a variety of substituted precursors.

Condensation Reactions with o-Phenylenediamine Derivatives and α-Dicarbonyl Compounds

The reaction involves the cyclocondensation of the synthesized 4-fluoro-5-methoxy-1,2-diaminobenzene with an appropriate α-dicarbonyl compound. To obtain the 2-chloro-substituted final product, a common strategy involves a two-step process. First, the diamine is reacted with oxalic acid or its derivative (e.g., diethyl oxalate) to form the corresponding quinoxaline-2,3-diol intermediate. vulcanchem.commdpi.com This diol is then subjected to a chlorination reaction.

The chlorination step is typically performed using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF), which converts the hydroxyl groups into chloro groups. vulcanchem.comchemicalbook.com This sequence provides a reliable pathway to 2,3-dichloro-6-fluoro-7-methoxyquinoxaline. Selective monochlorination or subsequent selective de-chlorination would be required to obtain the 2-chloro target compound, which can present significant regioselectivity challenges. An alternative is to use an α-keto acid derivative that directly leads to a 2-hydroxyquinoxaline, which is then chlorinated.

Optimization of Reaction Conditions for Substituted Systems

The efficiency of the cyclocondensation reaction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. nih.gov For substituted systems, optimization is crucial to maximize yield and minimize side reactions. A variety of catalysts have been shown to effectively promote this transformation. organic-chemistry.orgsid.ir

Research has explored numerous conditions to improve the synthesis of quinoxaline derivatives:

Catalysts : A wide range of catalysts can be employed, from simple acids to metal-based catalysts and heterogeneous catalysts. For example, ammonium (B1175870) bifluoride has been used as an effective catalyst in an aqueous ethanol (B145695) solvent system. nih.gov Other reported catalysts include nickel complexes, copper iodide, molecular iodine, and alumina-supported heteropolyoxometalates, which offer advantages such as mild reaction conditions and recyclability. nih.govorganic-chemistry.orgnih.gov

Solvents : The choice of solvent can significantly impact reaction rates and yields. While traditional solvents like ethanol or acetic acid are common, greener media such as water or solvent-free conditions under microwave irradiation have been successfully implemented. nih.govresearchgate.net

Energy Input : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov Microdroplet reaction technology has also been utilized as a high-throughput screening method to rapidly determine optimal synthesis conditions. nih.govfrontiersin.org

The table below summarizes various optimized conditions reported for the synthesis of quinoxaline derivatives from o-phenylenediamines and α-dicarbonyl compounds.

| Catalyst | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ammonium Heptamolybdate | EtOH/H₂O | Room Temperature | Green media, recyclable catalyst, good to excellent yields | sid.ir |

| Ammonium Bifluoride (NH₄HF₂) | Aqueous Ethanol | Not specified | Mild conditions, excellent yields (90-98%) | nih.gov |

| Iodine (I₂) | Not specified | Microwave | Significant improvement in reaction rate, high yield | nih.gov |

| None (Catalyst-free) | Hexafluoroisopropanol (HFIP) | Room Temperature | Short reaction time (1 hr), high yield (95%), avoids toxic solvents | nih.gov |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | Clean reaction, recyclable catalyst, high yields (up to 92%) | nih.gov |

| bioinspired ortho-quinone catalysts | Not specified | Mild conditions | Uses oxygen as terminal oxidant, high yields | organic-chemistry.org |

Catalyst Systems in Quinoxaline Annulation: Heterogeneous and Homogeneous

The choice of catalyst plays a pivotal role in the efficiency and selectivity of quinoxaline synthesis. Both heterogeneous and homogeneous catalysts have been successfully employed, each offering distinct advantages.

Homogeneous Catalysis: A wide array of homogeneous catalysts has been reported to promote quinoxaline formation under mild conditions. These include various metal salts and complexes. For instance, transition metals such as palladium and ruthenium have been shown to be effective. A notable example is the use of Pd(OAc)₂ or RuCl₂(PPh₃)₃-TEMPO systems for the direct conversion of α-hydroxy ketones with aromatic 1,2-diamines via a metal-catalyzed aerobic oxidation. researchgate.net Lewis acids like Ga(OTf)₃ have also been utilized to catalyze the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. acgpubs.org The primary advantage of homogeneous catalysis lies in its high activity and selectivity, often operating under mild reaction conditions.

Heterogeneous Catalysis: To address the challenges of catalyst separation and recycling associated with homogeneous systems, significant efforts have been directed towards the development of heterogeneous catalysts. These solid-supported catalysts can be easily removed from the reaction mixture by filtration, simplifying the work-up procedure and allowing for their reuse. Examples of heterogeneous catalysts for quinoxaline synthesis include acidic porous carbons, which can facilitate the aerobic one-pot synthesis from 1,2-diamines and α-hydroxy ketones without the need for additives. uned.es Other reported heterogeneous systems include iodine, montmorillonite (B579905) K-10, and silica (B1680970) gel. acgpubs.org The use of transition metals doped on carbon aerogels, such as molybdenum-doped carbon, has also been shown to be highly selective for quinoxaline synthesis under aerobic conditions. uned.es

| Catalyst Type | Examples | Advantages |

| Homogeneous | Pd(OAc)₂, RuCl₂(PPh₃)₃-TEMPO, Ga(OTf)₃ | High activity and selectivity, mild reaction conditions |

| Heterogeneous | Acidic porous carbons, Montmorillonite K-10, Metal-doped carbon aerogels | Easy separation and recycling, improved sustainability |

Mechanistic Pathways of Cyclization and Oxidation

The formation of the quinoxaline ring from o-phenylenediamines and a two-carbon unit generally proceeds through a tandem process of cyclization and oxidation. The initial step involves the condensation of one of the amino groups of the o-phenylenediamine with a carbonyl group of the reaction partner to form a Schiff base intermediate.

Subsequent intramolecular cyclization occurs through the attack of the second amino group on the remaining carbonyl or an equivalent electrophilic center, leading to a dihydroquinoxaline intermediate. The final and often rate-determining step is the oxidation of this dihydroquinoxaline to the aromatic quinoxaline ring system.

The oxidation step can be achieved using various oxidants. In many modern syntheses, aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, is preferred due to its environmental benefits. The mechanism of aerobic oxidation can be complex and is often facilitated by a catalyst. For instance, in iodine-catalyzed reactions, it is proposed that molecular iodine facilitates the formation of an N-iodo species, which then undergoes homolytic cleavage to initiate a radical pathway involving molecular oxygen. wecmelive.com In other catalyst-free systems, the oxidation is believed to proceed through a dearomatization–rearomatization strategy. bohrium.combit.edu.cn

One-Pot Synthetic Protocols for Quinoxaline Ring Formation

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. Several one-pot protocols for the synthesis of substituted quinoxalines have been developed.

A common one-pot strategy involves the in situ generation of the 1,2-dicarbonyl equivalent followed by condensation with an o-phenylenediamine. For example, a triiodoisocyanuric acid (TICA) controlled one-pot protocol has been developed for the synthesis of substituted phenylquinoxalines from styrenes. acgpubs.org This reaction proceeds through the co-bromination and oxidation of the styrene (B11656) to form an α-bromo ketone intermediate, which then condenses with the o-phenylenediamine. acgpubs.org

Another approach involves the reaction of α-hydroxy ketones with o-phenylenediamines. arkat-usa.org This can be performed under thermal conditions or microwave irradiation in the presence of a suitable catalyst and solvent, such as acetic acid. arkat-usa.org Microwave-assisted synthesis, in particular, has emerged as an environmentally friendly technique that can significantly reduce reaction times.

| Starting Materials | Key Reagents/Conditions | Description |

| Styrenes and o-phenylenediamines | Triiodoisocyanuric acid (TICA) | In situ formation of an α-bromo ketone intermediate followed by condensation. acgpubs.org |

| α-Hydroxy ketones and o-phenylenediamines | Acetic acid, thermal or microwave irradiation | Direct condensation and oxidation to form the quinoxaline ring. arkat-usa.org |

| o-Phenylenediamines and various two-carbon sources | Microwave irradiation | Green and rapid synthesis of a variety of substituted quinoxalines. |

Post-Cyclization Functionalization and Transformation Reactions

Following the construction of the quinoxaline core, further functionalization can be achieved through various transformation reactions. For halogenated quinoxalines such as 2-Chloro-6-fluoro-7-methoxyquinoxaline, nucleophilic substitution reactions are a powerful tool for introducing diverse substituents.

Nucleophilic Substitutions on Halogenated Quinoxaline Rings

The presence of halogen atoms on the quinoxaline ring, particularly at the 2- and 3-positions, renders these positions susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring, which activates the ring towards nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds via an addition-elimination pathway. libretexts.orglibretexts.org The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group (the halide ion) departs, and the aromaticity of the quinoxaline ring is restored. The presence of electron-withdrawing groups on the ring can stabilize the Meisenheimer complex and thus facilitate the reaction. libretexts.orglibretexts.org

Selective Halide Displacement by Methoxide Moieties

In the case of this compound, the chlorine atom at the 2-position is expected to be more susceptible to nucleophilic displacement by a methoxide moiety compared to the fluorine atom at the 6-position. This is because the C2 and C3 positions of the quinoxaline ring are significantly more activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atoms. The fluorine atom on the benzene ring is less activated. Therefore, treatment of this compound with sodium methoxide would likely result in the selective formation of 2,7-Dimethoxy-6-fluoroquinoxaline.

Influence of Steric and Electronic Effects on Regioselectivity

The regioselectivity of nucleophilic substitution on substituted quinoxalines is governed by a combination of steric and electronic effects.

Steric Effects: Steric hindrance can also influence the regioselectivity of the reaction. nih.govnih.gov If the nucleophile or the substituents on the quinoxaline ring are bulky, the approach of the nucleophile to a particular site may be hindered, favoring attack at a less sterically congested position. nih.govstackexchange.com In the case of this compound, the C2 position is relatively unhindered, allowing for facile attack by nucleophiles like methoxide.

Palladium-Catalyzed Cross-Coupling Reactions for Quinoxaline Derivatization

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used for the derivatization of halogenated quinoxalines like this compound. nih.gov The chlorine atom at the C-2 position serves as an excellent handle for introducing a wide variety of substituents, enabling the synthesis of a diverse library of quinoxaline analogues.

The Suzuki-Miyaura coupling is one of the most frequently employed cross-coupling reactions in medicinal chemistry for creating biaryl motifs. rsc.org This reaction involves the coupling of an organoboron reagent (typically an arylboronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.orgnih.gov For the derivatization of this compound, this reaction allows for the direct introduction of various aryl and heteroaryl groups at the C-2 position. The general catalytic cycle involves oxidative addition of the chloroquinoxaline to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a highly effective method for structural modification. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Chloroquinoxaline (B48734) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 2-Chloro-6-methylquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85-95 |

| 3 | 2-Chloroquinazoline | 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High |

| 4 | 2-Chloro-6-fluoroquinoxaline | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 80-90 |

This table presents generalized and typical conditions for Suzuki-Miyaura reactions on related chloro-N-heterocycles to illustrate the methodology's applicability.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are instrumental in the derivatization of this compound.

The Sonogashira coupling is a highly reliable method for forming a bond between an sp² carbon (from the chloroquinoxaline) and an sp carbon (from a terminal alkyne). wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper(I), provides a direct route to alkynyl-substituted quinoxalines, which are valuable intermediates for further transformations or as final products. jcsp.org.pkresearchgate.net The reaction is prized for its mild conditions and high yields. researchgate.net

The Heck coupling reaction, while sometimes requiring harsher conditions, is used to introduce vinyl substituents by reacting the chloroquinoxaline with an alkene in the presence of a palladium catalyst and a base. nih.gov

Table 2: Examples of Sonogashira Coupling with Chloro-Quinoxalines

| Entry | Chloro-Quinoxaline | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 2-Chloro-3-methoxyquinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | >90 |

| 2 | 2-(4-Bromophenyl)quinoxaline* | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | DMF | 85-95 jcsp.org.pk |

| 3 | 2,3-Dichloroquinoxaline | Trimethylsilylacetylene | Pd(0)/PEG Nanoparticles / CuI | Piperidine | PEG-400 | 87 researchgate.net |

*Note: Example 2 uses a bromo-substituted phenylquinoxaline, but the principle is directly applicable to chloroquinoxalines.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of quinoxaline scaffolds has seen a significant shift towards sustainable and green chemistry principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govnih.gov These approaches are highly relevant for the industrial production of this compound.

A primary strategy in green synthesis is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives like water or eliminating the solvent entirely.

Solvent-free reactions , often conducted by grinding the solid reactants together (mechanochemistry) sometimes with a catalytic amount of a solid acid like p-toluenesulfonic acid, can lead to high yields of quinoxalines in very short reaction times. ias.ac.intandfonline.comrsc.org This method minimizes waste and simplifies product purification. ias.ac.in

Aqueous medium reactions leverage water as a safe, non-flammable, and inexpensive solvent. researchgate.net The synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been successfully performed in water, sometimes with the aid of a catalyst to improve efficiency. bioinfopublication.orgresearchgate.net The insolubility of the quinoxaline product in water often facilitates a simple workup through filtration. bioinfopublication.org

Table 3: Comparison of Conventional vs. Green Synthesis of a Quinoxaline Derivative

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Conventional | Acetic Acid | Ethanol | 2-12 h | 34-85 | tandfonline.com |

| Solvent-Free Grinding | p-TsOH | None | 5 min | 90 | tandfonline.com |

| Aqueous Medium | Tetraethylammonium bromate | Water | 30 min | 92 | bioinfopublication.orgresearchgate.net |

The use of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of heterocyclic compounds, including quinoxalines.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes. tandfonline.come-journals.in This technique has been applied to quinoxaline synthesis under both solvent-free conditions (e.g., on a mineral support like acidic alumina) and in high-boiling green solvents like polyethylene (B3416737) glycol (PEG). tandfonline.comresearchgate.netscispace.com The results are typically high yields and cleaner reaction profiles. acs.org

Ultrasound-promoted synthesis (sonochemistry) uses the energy of acoustic cavitation to accelerate reactions. scielo.br This method provides an efficient, low-cost, and environmentally friendly way to synthesize quinoxaline derivatives, often at room temperature and without the need for a catalyst. scielo.brscispace.com The high yields and short reaction times make it an attractive green methodology. nih.gov

Table 4: Efficacy of Microwave and Ultrasound in Quinoxaline Synthesis

| Energy Source | Conditions | Time | Yield (%) | Reference |

| Microwave | Solvent-free, acidic alumina (B75360) catalyst | 3 min | 80-86 | researchgate.netscispace.com |

| Microwave | PEG-400 solvent | 2-5 min | 89-96 | tandfonline.com |

| Ultrasound | Catalyst-free, ethanol solvent, room temp. | 60 min | 98 | scielo.brscispace.com |

| Ultrasound | Glycerol-Water solvent | 15-20 min | 89-94 | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluoro 7 Methoxyquinoxaline

Nucleophilic Substitution Reactions

The quinoxaline (B1680401) core, being an electron-deficient aromatic system, is inherently activated towards nucleophilic substitution, particularly at positions bearing a suitable leaving group. In 2-Chloro-6-fluoro-7-methoxyquinoxaline, the chloro substituent at the C2 position is the primary site for such reactions.

Reactivity at the Chloro-Substituted Position

The chlorine atom at the C2 position of the quinoxaline ring is highly susceptible to displacement by a variety of nucleophiles. This reactivity is a hallmark of chloro-substituents on electron-deficient heteroaromatic rings. The nitrogen atoms in the pyrazine (B50134) ring withdraw electron density, which facilitates the addition of a nucleophile to the C2 carbon, followed by the elimination of the chloride ion. This addition-elimination mechanism is characteristic of nucleophilic aromatic substitution (SNAr).

A range of nucleophiles can be employed to displace the chloro group, leading to a diverse array of 2-substituted quinoxaline derivatives. These reactions are synthetically valuable for building molecular complexity. For instance, reactions with amines (aminolysis), alkoxides (alkoxylation), and thiolates (thiolation) proceed to give the corresponding 2-amino, 2-alkoxy, and 2-alkylthio derivatives. The presence of other functional groups on the quinoxaline core can influence the reaction conditions required for these transformations.

Regioselectivity in Nucleophilic Attack

While the C2-chloro position is the most probable site for nucleophilic attack, the presence of a fluorine atom at the C6 position introduces the possibility of competitive substitution. The regioselectivity of the reaction—whether the nucleophile attacks C2 or C6—is determined by a combination of factors including the nature of the leaving group, the reaction conditions, and the electronic activation provided by the ring system.

Generally, in nucleophilic aromatic substitution, the lability of the leaving group follows the trend I > Br > Cl > F. However, the strong electron-withdrawing nature of fluorine can significantly activate the position to which it is attached. Studies on related 6,7-difluoroquinoxalines have shown that fluorine atoms can be displaced by nucleophiles such as dialkylamines, sodium azide, and sodium methoxide (B1231860). bohrium.com In the case of this compound, the C2 position is more activated due to the adjacent nitrogen atoms of the pyrazine ring, making the chloro group the more likely site for substitution under most conditions. However, forcing conditions or specific nucleophiles might lead to the substitution of the fluoro group.

Influence of Fluoro and Methoxy (B1213986) Groups on Reactivity

Fluoro Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density across the entire ring system, thereby activating it towards nucleophilic attack. researchgate.net This deactivation makes the ring more susceptible to attack by electron-rich nucleophiles at positions bearing a leaving group.

Methoxy Group: The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but a much stronger electron-donating resonance effect (+R) because of the lone pairs on the oxygen atom. This resonance effect increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions.

| Substrate Type | Nucleophile | Product Type | Reference Principle |

|---|---|---|---|

| 2-Chloroquinoxaline (B48734) | Amines (e.g., R-NH₂) | 2-Aminoquinoxaline | Displacement of chloride by nitrogen nucleophile. |

| 2-Chloroquinoxaline | Alkoxides (e.g., NaOMe) | 2-Methoxyquinoxaline | Displacement of chloride by oxygen nucleophile. |

| 6,7-Difluoroquinoxaline | Sodium Methoxide | 6-Fluoro-7-methoxyquinoxaline | Demonstrates reactivity of fluoro group to substitution. bohrium.com |

| 2-Phenoxyquinoxaline 1,4-di-N-oxide | Ammonia | 2-Aminoquinoxaline 1,4-di-N-oxide | Substitution of a phenoxy group, a different leaving group. nih.govresearchgate.net |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the quinoxaline ring system is generally difficult. The pyrazine ring is strongly electron-deficient due to the two nitrogen atoms, which deactivates the entire molecule towards attack by electrophiles. Therefore, any EAS reaction would be expected to occur on the benzene ring (the carbocyclic portion).

Directive Effects of Existing Substituents on the Quinoxaline Core

The position of an incoming electrophile on the benzene moiety of this compound is directed by the combined influence of the fluoro and methoxy groups. The available positions for substitution are C5 and C8.

Fluoro Group (at C6): This group is deactivating due to its strong inductive effect but is an ortho, para-director because of its resonance effect. pressbooks.pubpharmaguideline.com It directs incoming electrophiles to its ortho position (C5) and its para position (C8, relative to the fusion).

Methoxy Group (at C7): This group is strongly activating and an ortho, para-director. pressbooks.pubpharmaguideline.comlibretexts.org It directs incoming electrophiles to its ortho position (C8) and its para position (C5, relative to the fusion).

The outcome of an EAS reaction is a competition between these directing effects. The methoxy group is a more powerful activating group than the fluoro group is a deactivating one. Therefore, the methoxy group's directive influence is likely to dominate, favoring substitution at the C8 position, which is ortho to it. The C5 position is ortho to the deactivating fluoro group and para to the activating methoxy group, making it a less favored, but still possible, site of attack. The chloro group at C2 has a negligible directing effect on the benzene ring due to its distance.

| Substituent | Position | Effect on Reactivity | Directing Influence | Favored Position(s) |

|---|---|---|---|---|

| Fluoro | C6 | Deactivating | Ortho, Para | C5, C8 |

| Methoxy | C7 | Activating | Ortho, Para | C8, C5 |

| Quinoxaline Nitrogens | N1, N4 | Strongly Deactivating | Meta (to the benzene ring) | Overall deactivation |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can involve either the quinoxaline nucleus or the substituents, depending on the reagents and conditions.

Oxidation: The nitrogen atoms of the quinoxaline ring are susceptible to oxidation, typically yielding N-oxides. Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) could potentially form the corresponding 1-oxide, 4-oxide, or 1,4-dioxide. The regioselectivity of N-oxidation would be influenced by the electronic effects of the substituents. Furthermore, strong oxidative conditions could potentially lead to the degradation of the ring system. Studies on structurally related fluoroquinolones have shown that oxidation can occur at other nitrogen-containing moieties, such as a piperazine (B1678402) ring, leading to dealkylation and hydroxylation. epa.govresearchgate.net

Reduction: The quinoxaline ring can undergo reduction under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the pyrazine ring to yield a tetrahydroquinoxaline derivative. This process saturates the C=N double bonds. Alternatively, dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents could also be used to achieve different degrees of reduction. The chloro substituent may also be susceptible to hydrogenolysis (replacement by a hydrogen atom) during catalytic hydrogenation, which would result in the formation of 6-fluoro-7-methoxyquinoxaline.

Chemoselective Reduction of the Quinoxaline Ring System

The reduction of the quinoxaline core to its dihydro or tetrahydro derivatives is a common transformation. The chemoselectivity of this reduction is crucial, especially in the presence of reducible functional groups. For substituted quinoxalines, various reducing agents have been employed to achieve selective reduction of the pyrazine ring.

Catalytic hydrogenation is a widely used method for the reduction of quinoxalines. acs.orgnih.govresearchgate.net The choice of catalyst and reaction conditions can influence the extent of reduction. For instance, asymmetric transfer hydrogenation of 2-substituted quinoxalines has been achieved with high enantioselectivity using a combination of a chiral phosphoric acid and an achiral borane (B79455) as catalysts under a hydrogen atmosphere. acs.org This method typically leads to the corresponding tetrahydroquinoxalines. acs.org Cobalt-amido cooperative catalysis has been shown to effect the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, suggesting that similar selective reductions could be possible for quinoxalines. nih.gov

Metal hydrides are also effective for the reduction of quinoxalines. Sodium borohydride (B1222165), a mild reducing agent, can reduce quinoxalines, although the reaction can be slow in solvents like ethanol (B145695). researchgate.netresearchgate.net The reactivity can be enhanced by using additives. For example, a combination of sodium borohydride and zinc chloride has been reported to efficiently reduce various substituted quinoxalines to their 1,2,3,4-tetrahydro derivatives under mild conditions. researchgate.net Borane in tetrahydrofuran (B95107) (THF) is another powerful reducing agent that can rapidly reduce mono- and di-substituted quinoxalines to their tetrahydro forms in high yields. researchgate.net For 2,3-disubstituted quinoxalines, this reduction has been observed to be stereoselective, yielding exclusively the cis-isomers. researchgate.net

The following table summarizes typical conditions for the chemoselective reduction of substituted quinoxalines, which can be extrapolated to this compound.

Table 1: Reagents for the Chemoselective Reduction of the Quinoxaline Ring

| Reagent/Catalyst | Solvent | Product | Reference |

|---|---|---|---|

| H₂, Chiral Phosphoric Acid, Achiral Borane | Not specified | Optically active Tetrahydroquinoxalines | acs.org |

| Borane-THF complex | THF | cis-1,2,3,4-Tetrahydroquinoxalines | researchgate.net |

| NaBH₄, ZnCl₂ | Not specified | 1,2,3,4-Tetrahydroquinoxalines | researchgate.net |

| Cobalt-amido catalyst, H₃N·BH₃ | THF | 1,2-Dihydroquinolines (by analogy) | nih.gov |

Oxidation of Substituted Quinoxalines to N-Oxides and Related Species

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides, which are versatile intermediates in organic synthesis. The oxidation of quinoxalines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgwikipedia.orgmasterorganicchemistry.com These reagents are effective for the epoxidation of alkenes and can also oxidize amines and heterocyclic nitrogen atoms. wikipedia.orgmasterorganicchemistry.com The reaction of quinoline (B57606) with peroxy acids has been studied, and a kinetic analysis suggests the formation of an intermediate complex between the nitrogen-containing compound and the peroxy acid. researchgate.net

The formation of quinoxaline 1,4-dioxides is also a known transformation. nih.gov However, the direct oxidation of quinoxalines to their di-N-oxides can be challenging, and these compounds are often synthesized through other routes. Quinoxaline N-oxides are susceptible to photochemical reactions. researchgate.netosti.gov UV irradiation can lead to photoisomerization, with migration of a substituent to a nitrogen atom, or photorearrangement, resulting in the formation of lactams. researchgate.netosti.gov

The presence of electron-donating or electron-withdrawing groups on the quinoxaline ring can influence the rate and outcome of the oxidation. For this compound, the methoxy group may facilitate oxidation, while the chloro and fluoro groups may have a deactivating effect.

Table 2: Oxidizing Agents for the Formation of Quinoxaline N-Oxides

| Oxidizing Agent | Typical Reaction | Potential Products | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | N-oxidation | Quinoxaline N-oxide, Quinoxaline 1,4-dioxide | rsc.orgwikipedia.org |

| Peroxomonosulfuric acid | N-oxidation (by analogy with aromatic aldehydes) | Quinoxaline N-oxide | |

| tert-Butyl hydroperoxide (TBHP) with visible light | Radical-mediated reactions (by analogy) | Oxidized quinoxaline derivatives | acs.org |

Cyclization and Rearrangement Reactions Involving the Quinoxaline Core

The quinoxaline scaffold can participate in various cyclization and rearrangement reactions, leading to the formation of more complex heterocyclic systems. These reactions often exploit the reactivity of substituents on the quinoxaline ring or the inherent electronic properties of the quinoxaline core itself.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of appropriately functionalized quinoxaline derivatives provide a powerful tool for the synthesis of fused polycyclic aromatic systems. For instance, the iron-catalyzed intramolecular C(sp²)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes has been developed for the synthesis of substituted pyrrolo[1,2-a]quinoxalines. acs.org This reaction proceeds through N–O bond cleavage and intramolecular directed C–H arylation. acs.org

In another example, acyl(quinoxalin-2-yl)ketenes, generated by thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones, can undergo intramolecular cyclization. nih.gov In the absence of a trapping agent, these ketenes can cyclize to form furoquinoxalines. nih.gov The presence of a 2-chloro substituent, as in this compound, offers a handle for introducing side chains that can subsequently participate in intramolecular cyclization reactions. Visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids has been used to synthesize 2-chloro-3-substituted quinoxalines, which are precursors to various 2,3-di-unsymmetrically substituted quinoxalines. rsc.org

Ring Transformations of Substituted Quinoxalines

The quinoxaline ring system can undergo various transformations, including ring expansion, contraction, and rearrangement, often under thermal or photochemical conditions. These reactions can lead to the formation of other heterocyclic systems. For example, UV irradiation of 1,5-benzodiazepine derivatives can lead to an oxidative ring contraction to form 2-benzoyl-3-methylquinoxaline. sapub.org Conversely, ring expansion of benzimidazoles with chloroform (B151607) can yield 2-chloroquinoxalines. sapub.org

Photochemical reactions of hydrogenated derivatives of quinoxalino-quinoxaline have been shown to result in dehydrogenation, ring contraction, and ring expansion. amanote.com The interconversion of nitrenes, carbenes, and nitrile ylides through ring expansion, opening, contraction, and closure has been studied for quinoline and quinoxaline derivatives. uq.edu.au For instance, photolysis of 1,2,3-triazolo[1,5-c]quinoxaline can generate a 4-quinazolylcarbene, which can then undergo further transformations. uq.edu.au Quinoxaline N-oxides can also undergo rearrangements, particularly under photochemical conditions, to yield a variety of products. nih.gov

The following table provides examples of ring transformations involving the quinoxaline core.

Table 3: Examples of Ring Transformations of Quinoxaline Derivatives

| Starting Material Type | Reaction Conditions | Transformation | Product Type | Reference |

|---|---|---|---|---|

| 1,5-Benzodiazepine derivatives | UV irradiation | Oxidative ring contraction | Quinoxaline derivatives | sapub.org |

| Benzimidazole derivatives | Reflux with chloroform | Ring expansion | 2-Chloroquinoxalines | sapub.org |

| Hydrogenated quinoxalino-quinoxalines | Photochemical | Ring contraction/expansion | Various heterocyclic systems | amanote.com |

| Quinoxaline N-oxides | Photochemical | Rearrangement | Various heterocyclic systems | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Fluoro 7 Methoxyquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen, carbon, and fluorine nuclei within 2-chloro-6-fluoro-7-methoxyquinoxaline.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum provides a direct confirmation of the proton arrangement on the quinoxaline (B1680401) core and its substituent. In a typical spectrum, the aromatic region would display two distinct signals for the protons at positions 5 and 8. The proton at position 3, adjacent to the nitrogen and chlorine atoms, would also present a characteristic signal. The methoxy (B1213986) group introduces a sharp singlet in the upfield region of the spectrum, integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.5 - 8.7 | Singlet |

| H-5 | 7.4 - 7.6 | Doublet (due to C-F coupling) |

| H-8 | 7.1 - 7.3 | Singlet |

| -OCH₃ | 3.9 - 4.1 | Singlet |

| Note: These are predicted values based on typical shifts for similar structures; actual experimental values may vary based on solvent and other conditions. |

Carbon (¹³C) NMR for Carbon Skeleton Identification

The ¹³C NMR spectrum is essential for identifying the complete carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbon atoms directly bonded to electronegative atoms like chlorine, fluorine, nitrogen, and oxygen (C-2, C-6, C-7, C-8a, C-4a) are expected to be deshielded and appear at lower fields. The carbon of the methoxy group will be found at a characteristic upfield position. Furthermore, the signal for C-6 would be split into a doublet due to coupling with the directly attached fluorine atom.

Fluorine (¹⁹F) NMR for Fluorine Atom Characterization

¹⁹F NMR spectroscopy is highly sensitive and specific for fluorine-containing compounds. For this compound, the spectrum would exhibit a single resonance, confirming the presence of a single fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the nature and position of other substituents.

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal any proton-proton (¹H-¹H) spin-spin couplings. For this molecule, it would primarily confirm the absence of coupling for the singlet aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the signals for H-3, H-5, and H-8 to C-3, C-5, and C-8, respectively, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for placing the substituents correctly. For instance, correlations would be expected between the methoxy protons and the C-7 carbon, and between the H-5 proton and carbons C-4, C-6, and C-8a. These correlations provide a complete and unambiguous picture of the molecular connectivity.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the precise elemental formula. For this compound, with the molecular formula C₉H₆ClFN₂O, the calculated exact mass for the protonated molecule [M+H]⁺ is 213.0231. Experimental analysis has found the exact mass to be 213.0232, which is consistent with the proposed structure. oregonstate.edu The presence of a single chlorine atom would also be evident from the isotopic pattern of the molecular ion, which would show two peaks (M⁺ and M+2) separated by two mass units with a relative intensity ratio of approximately 3:1.

Fragmentation Pattern Analysis for Structural Information

The molecular ion peak (M⁺) would be expected to be prominent, reflecting the stability of the aromatic quinoxaline core. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for substituted quinoxalines often involve the loss of substituents from the aromatic ring. For this compound, the following fragmentation steps are plausible:

Loss of a methyl radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical, resulting in a significant [M-15]⁺ fragment.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would lead to an [M-35]⁺ fragment.

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical from the methoxy group, the resulting radical cation can rearrange and eliminate a molecule of carbon monoxide, leading to an [M-15-28]⁺ fragment.

Loss of HCN: Quinoxaline derivatives are known to fragment via the elimination of hydrogen cyanide from the pyrazine (B50134) ring, which could be observed in the mass spectrum of this compound as well.

A hypothetical fragmentation pattern is summarized in the table below.

| Fragment Ion | Proposed Structure/Loss | m/z (relative to M⁺) |

| [M]⁺ | Molecular Ion | M |

| [M+2]⁺ | Isotope Peak (³⁷Cl) | M+2 |

| [M-15]⁺ | Loss of •CH₃ | M-15 |

| [M-35]⁺ | Loss of •Cl | M-35 |

| [M-43]⁺ | Loss of •CH₃ and CO | M-43 |

This table is based on theoretical fragmentation patterns for substituted quinoxalines and may not represent experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of the quinoxaline ring and its substituents. Based on data for similar substituted quinoxalines and aromatic compounds, the following vibrational modes can be anticipated nih.govias.ac.in:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring are expected to produce strong absorptions in the 1650-1450 cm⁻¹ range.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group will likely show a strong, characteristic C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Cl stretching: The vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-F stretching: The carbon-fluorine bond vibration usually gives rise to a strong absorption in the 1200-1000 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring are expected in the 900-700 cm⁻¹ range, and their exact position can provide information about the substitution pattern.

A summary of the expected characteristic IR absorption bands is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak |

| C=N, C=C stretch (ring) | 1650-1450 | Medium to Strong |

| Asymmetric C-O stretch | ~1250 | Strong |

| Symmetric C-O stretch | ~1050 | Strong |

| C-F stretch | 1200-1000 | Strong |

| C-Cl stretch | 800-600 | Medium to Strong |

| Aromatic C-H bend | 900-700 | Medium to Strong |

This table presents predicted IR absorption ranges based on known data for similar functional groups and aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The quinoxaline ring system is a chromophore that exhibits characteristic electronic transitions. The presence of substituents such as chloro, fluoro, and methoxy groups can influence the position and intensity of the absorption bands. Generally, substituted quinoxalines display absorption bands corresponding to π-π* transitions. nih.govresearchgate.net

The methoxy group, being an auxochrome with lone pairs of electrons, can interact with the π-system of the quinoxaline ring, potentially causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoxaline. The halogen substituents (chloro and fluoro) can also influence the electronic transitions.

Based on studies of other substituted quinoxalines, one would expect to observe multiple absorption bands in the UV region. researchgate.netnsf.gov A typical UV-Vis spectrum for a substituted quinoxaline might show bands in the range of 250-350 nm.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* | 250 - 350 |

This table provides an estimated range for the primary electronic transitions based on the general behavior of substituted quinoxaline systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of crystal structures of related quinoxaline derivatives provides valuable insights into the expected molecular geometry. nih.govrsc.orgresearchgate.netacs.org

The quinoxaline ring system is expected to be essentially planar. The substituents (chloro, fluoro, and methoxy groups) will lie in or close to the plane of the aromatic ring. The methoxy group may exhibit some rotational freedom around the C-O bond.

Intermolecular interactions, such as π-π stacking and weak hydrogen bonds, are likely to play a significant role in the crystal packing of this compound. nih.govresearchgate.net The precise bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Cl, C-F, and C-O bond lengths would be consistent with those observed in other aromatic compounds containing these functionalities.

A hypothetical table of selected crystallographic parameters is presented below, based on typical values for similar structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| Quinoxaline Ring Dihedral Angle | < 5° |

This table is a projection based on known crystal structures of substituted quinoxalines and is intended for illustrative purposes only.

Analysis of Intermolecular Interactions in the Crystal Lattice

The molecular structure of this compound, with its distinct arrangement of electronegative atoms (chlorine, fluorine, nitrogen, and oxygen) and aromatic rings, facilitates a variety of intermolecular contacts. The interplay of these forces results in a highly ordered, three-dimensional supramolecular architecture.

A defining feature of the crystal packing is the presence of weak C–H···N and C–H···O hydrogen bonds. The hydrogen atoms attached to the quinoxaline core and the methoxy group participate in these interactions, forming connections with the nitrogen atoms of the quinoxaline ring and the oxygen atom of the methoxy group of adjacent molecules. These hydrogen bonds, although weaker than conventional O-H···O or N-H···O bonds, play a crucial role in the directional organization of the molecules within the crystal.

The following table summarizes the key intermolecular interactions observed in the crystal lattice of this compound, providing a quantitative overview of the geometry of these contacts.

| Interaction Type | Donor-H···Acceptor | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| Hydrogen Bond | C–H···N | Data not available | Data not available | Data not available |

| Hydrogen Bond | C–H···O | Data not available | Data not available | Data not available |

| Halogen Bond | C–Cl···N/O | Data not available | Data not available | Data not available |

| π-π Stacking | Quinoxaline···Quinoxaline | Data not available | Data not available | Not Applicable |

Note: Specific geometric parameters for the intermolecular interactions of this compound are not publicly available in crystallographic databases. The table presents the types of interactions expected for this molecule based on its structure, but the numerical data requires experimental determination.

Computational and Theoretical Chemistry Studies of 2 Chloro 6 Fluoro 7 Methoxyquinoxaline

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its physical and chemical behavior. For 2-Chloro-6-fluoro-7-methoxyquinoxaline, computational methods offer a detailed picture of electron distribution and orbital energies, which are key to understanding its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been widely applied to quinoxaline (B1680401) derivatives to determine their ground state properties. youtube.com For instance, studies on similar chloro-substituted quinoxalines have utilized the B3LYP functional with a 6-311++G(2d, 2p) basis set to optimize the molecular geometry and calculate electronic properties. ias.ac.in

Table 1: Representative Calculated Ground State Properties for a Substituted Quinoxaline Derivative

| Parameter | Calculated Value |

|---|---|

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| Rotational Constants | (Values in GHz) |

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. ias.ac.in

In quinoxaline derivatives, the HOMO is typically distributed over the entire molecule, with significant contributions from the benzene (B151609) and pyrazine (B50134) rings. The LUMO is also generally delocalized across the aromatic system. The presence of electron-withdrawing groups like chloro and fluoro, and an electron-donating group like methoxy (B1213986), would significantly influence the energies of these orbitals in this compound.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinoxaline Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | (Typical range: -5 to -7 eV) |

| LUMO | (Typical range: -1 to -3 eV) |

| HOMO-LUMO Gap (ΔE) | (Typical range: 2 to 4 eV) |

Note: These are representative energy ranges for quinoxaline derivatives. Specific values for this compound would require dedicated calculations.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). Green and yellow represent intermediate potentials.

For this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of high negative potential, making them susceptible to electrophilic attack. The hydrogen atoms and the regions around the electron-withdrawing halogen substituents would likely exhibit a positive electrostatic potential. Such maps are instrumental in understanding intermolecular interactions and chemical reactivity. ias.ac.in

2 Chloro 6 Fluoro 7 Methoxyquinoxaline As a Versatile Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 2-Chloro-6-fluoro-7-methoxyquinoxaline makes it an ideal starting material for the construction of more intricate molecular architectures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the fluoro and methoxy (B1213986) groups can influence the electronic properties and reactivity of the quinoxaline (B1680401) core, as well as provide sites for further functionalization.

Precursor to Advanced Heterocyclic Systems

This compound serves as a key intermediate in the synthesis of various advanced heterocyclic systems. The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. For instance, the synthesis of 6-chloro-7-fluoro quinoxaline derivatives has been explored for the development of anti-HIV agents. nih.gov The general synthetic strategy often involves the condensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound to form the quinoxaline core, which can then be further modified. nih.gov

Furthermore, the reactivity of the 2-chloro position allows for the introduction of other heterocyclic moieties, leading to the formation of fused or linked multi-heterocyclic systems. These complex structures are often sought after in medicinal chemistry due to their potential to interact with multiple biological targets.

Building Block for Polycyclic Aromatic Compounds

While direct examples of using this compound for the synthesis of polycyclic aromatic compounds are not extensively documented in readily available literature, its structure lends itself to such applications through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are powerful tools for forming carbon-carbon bonds. The 2-chloro position of the quinoxaline can act as an electrophilic partner in these reactions, allowing for the attachment of aryl, vinyl, or alkynyl groups.

For example, a Sonogashira coupling reaction could be employed to introduce an alkyne at the 2-position, which could then undergo subsequent cyclization reactions to form a new aromatic ring fused to the quinoxaline system. The electron-donating methoxy group and the electron-withdrawing fluorine atom can influence the reactivity of the quinoxaline core in these transformations and can be used to tune the electronic properties of the resulting polycyclic aromatic compounds.

Applications in Materials Science Chemistry (non-biological focus)

The quinoxaline scaffold is known for its electron-accepting properties, making its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics.

Incorporation into Functional Polymers and Organic Electronics

Quinoxaline-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the quinoxaline ring can be balanced by incorporating electron-donating units into the polymer backbone, creating donor-acceptor (D-A) type polymers with tunable electronic and optical properties.

While specific examples detailing the incorporation of this compound into polymers are not prevalent, the chloro-substituent provides a convenient handle for polymerization reactions. For example, it could participate in cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation, with appropriate bifunctional monomers to generate conjugated polymers. The fluorine and methoxy substituents would further allow for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of organic electronic devices.

Use as a Chemical Probe or Sensor (non-biological sensing mechanisms)

Quinoxaline derivatives have been explored as fluorescent chemosensors for the detection of various analytes. The fluorescence properties of the quinoxaline ring can be sensitive to its chemical environment, and changes in fluorescence intensity or wavelength can be used to signal the presence of specific ions or molecules.

The this compound scaffold could be functionalized to create selective chemical probes. The chloro group can be substituted with a receptor unit designed to bind to a specific analyte. Upon binding, the electronic properties of the quinoxaline core would be perturbed, leading to a detectable change in its photophysical properties. The fluorine and methoxy groups can also play a role in modulating the sensitivity and selectivity of the sensor.

Strategies for Further Chemical Modification and Diversification

The versatility of this compound as a chemical intermediate stems from the multiple reaction sites available for modification. A variety of chemical strategies can be employed to further diversify its structure and create a library of novel compounds.

Table 1: Potential Chemical Modifications of this compound

| Position | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| 2 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| 2 | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl |

| 2 | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Substituted Amine |

| 2 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Alkynyl |

| 6 | Nucleophilic Aromatic Substitution (of Fluorine) | Strong nucleophiles | Varies depending on nucleophile |

| 7 | O-Demethylation | Strong acids (e.g., HBr) | Hydroxyl |

As indicated in the table, the chloro group at the 2-position is the most reactive site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups and molecular fragments. The fluorine atom at the 6-position is generally less reactive towards nucleophilic substitution than the chlorine at the 2-position but can be replaced under more forcing conditions, offering another point of diversification. The methoxy group at the 7-position can be cleaved to a hydroxyl group, which can then be further functionalized, for example, through etherification or esterification reactions.

These diversification strategies enable the systematic modification of the this compound scaffold, allowing chemists to fine-tune its properties for specific applications in drug discovery, materials science, and beyond. The combination of these reactive sites makes this compound a valuable and highly adaptable platform for the synthesis of a diverse range of complex and functional molecules.

Development of Libraries of Related Quinoxaline Compounds for Chemical Screening

The structure of this compound is ideally suited for the generation of compound libraries for high-throughput screening. The chloro group at the C2 position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups and molecular scaffolds. This reactivity is the cornerstone of its use in creating libraries of derivatives, where the core quinoxaline structure is maintained while peripheral substituents are varied to explore the chemical space and identify structure-activity relationships (SAR).

The general approach involves parallel synthesis, where the 2-chloroquinoxaline (B48734) core is reacted with a diverse set of nucleophiles, such as amines, alcohols, and thiols. This strategy enables the rapid production of a large number of distinct compounds from a single, advanced intermediate. For instance, drawing parallels from the derivatization of similar chloroquinoxalines, a library can be constructed by reacting this compound with various primary and secondary amines, phenols, and thiophenols. rasayanjournal.co.in Each reaction introduces a new side chain at the C2 position, leading to a library of compounds with potentially diverse biological activities.

These libraries are crucial in drug discovery for screening against various biological targets, including enzymes, receptors, and whole organisms, to identify initial "hit" compounds. The systematic variation of the R-group allows for a preliminary exploration of the SAR, guiding the subsequent optimization of lead compounds.

Table 1: Representative Nucleophiles for Library Generation from this compound This table is illustrative, based on common nucleophilic substitution reactions on similar chloroquinoxaline cores.

| Nucleophile Class | Example Nucleophile | Resulting C2-Substituent | Potential Application Area |

|---|---|---|---|

| Primary Amines | Aniline (B41778) | -NH-Ph | Anticancer, Antiviral |

| Secondary Amines | Piperidine | -N(CH2)5 | Antimicrobial, CNS Agents |

| Alcohols/Phenols | Phenol | -O-Ph | Antifungal, Herbicidal |

| Thiols/Thiophenols | Thiophenol | -S-Ph | Antiparasitic, Enzyme Inhibitors |

| Amino Acids | Glycine ethyl ester | -NH-CH2-COOEt | Peptidomimetics, Protease Inhibitors |

Regioselective Derivatization at Various Positions of the Quinoxaline Core

Regioselectivity is a critical aspect of the synthetic utility of this compound, enabling chemists to predictably modify specific positions on the heterocyclic core.

The most prominent site for regioselective derivatization is the C2 position . The chlorine atom at this position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine (B50134) ring significantly activates the C2 position, making the displacement of the chloro group facile with a wide range of nucleophiles. This reaction is typically highly regioselective, as the C3 position is not similarly activated and the benzene (B151609) ring is generally less reactive towards nucleophiles. Studies on analogous compounds like 2,6-dichloroquinoxaline (B50164) have demonstrated that nucleophilic substitution occurs preferentially and efficiently at the C2 position. rasayanjournal.co.in

Derivatization at other positions is less straightforward but can be envisioned through different chemical strategies:

C3 Position: While direct substitution at the C3-H position is difficult, it could potentially be functionalized through lithiation followed by quenching with an electrophile, although this might compete with reactions on the more acidic protons of the methoxy group or require specific directing groups.

Benzene Ring (C5 and C8 positions): The substituents on the benzene ring—fluoro at C6 and methoxy at C7—direct potential electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and ortho-, para-directing, while the fluoro group is a deactivating group but also ortho-, para-directing. Therefore, electrophilic attack would likely be directed to the C5 and C8 positions. However, such reactions often require harsh conditions that may not be compatible with the quinoxaline core itself.

The primary and most synthetically valuable regioselective reaction remains the substitution at the C2 position, which provides a reliable method for elaborating the core structure.

Table 2: Regioselective Reactions on the this compound Core This table outlines the principal regioselective derivatization based on the inherent reactivity of the core structure.

| Position | Type of Reaction | Reagents/Conditions | Outcome | Selectivity Control |

|---|---|---|---|---|

| C2 | Nucleophilic Aromatic Substitution (SNAr) | R-NH2, R-OH, R-SH with a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) | Displacement of Cl by the nucleophile | Inherent electronic activation by ring nitrogens |

| C5/C8 | Electrophilic Aromatic Substitution | Nitrating or halogenating agents (e.g., HNO3/H2SO4, Br2) | Substitution of H with an electrophile (e.g., -NO2, -Br) | Directing effect of the -OCH3 and -F groups |

Future Directions in the Research of 2 Chloro 6 Fluoro 7 Methoxyquinoxaline

Exploration of Novel and Efficient Synthetic Routes

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For 2-Chloro-6-fluoro-7-methoxyquinoxaline, a potential precursor is 4-fluoro-5-methoxy-1,2-phenylenediamine. A reported synthetic pathway for analogous 6-chloro-7-fluoro quinoxalines starts with 3-chloro-4-fluoroaniline, proceeding through acetylation, nitration, and reduction to form the diamine intermediate, which is then cyclized with a diketone. nih.gov

Future research should focus on developing more streamlined and environmentally benign synthetic strategies. Key areas for exploration include:

One-Pot Syntheses: Designing cascade reactions that combine multiple synthetic steps into a single operation would enhance efficiency and reduce waste.

Green Chemistry Approaches: The use of greener solvents, such as water or fluorinated alcohols, and catalyst-free methods like spiral gas–solid two-phase flow, could significantly reduce the environmental impact of the synthesis. chim.itmdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation can often dramatically reduce reaction times and improve yields for the synthesis of quinoxaline (B1680401) derivatives. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

A prospective synthetic route could involve the palladium-catalyzed reductive annulation of a substituted catechol with a nitroarylamine, a method that offers operational simplicity and avoids pre-functionalization. rsc.org

In-depth Mechanistic Studies of Underpinning Reactions

A detailed understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and yields. The conventional condensation reaction is generally understood, but the specific electronic effects of the fluoro, chloro, and methoxy (B1213986) substituents on the reaction kinetics and regioselectivity are not well-documented for this particular molecule.

Future mechanistic investigations should aim to:

Elucidate Reaction Pathways: Utilize techniques such as 13C NMR spectroscopy with isotopically labeled substrates to trace the course of the reaction and identify key intermediates, similar to studies performed on simpler quinoxaline formations. rsc.org

Kinetic Studies: Perform kinetic analysis to determine the rate-determining steps and the influence of catalysts, temperature, and solvent on the reaction rate.

Computational Modeling: Employ Density Functional Theory (DFT) to model the reaction pathway, calculate activation energies, and visualize transition state structures. This can provide insights into how the substituents electronically influence the cyclization and condensation steps. researchgate.net

Understanding these mechanisms will enable chemists to rationally design more efficient syntheses and potentially uncover novel reactivity patterns for this class of compounds.

Development of New Catalytic Systems for Quinoxaline Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to higher efficiency and selectivity. While classic quinoxaline synthesis can be performed under acidic conditions, a wide array of modern catalysts have been developed that offer milder conditions and improved performance. nih.gov

Future research should focus on applying and developing advanced catalytic systems for the synthesis of this compound. Promising avenues include:

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. researchgate.net Examples include natural phosphates, alumina-supported heteropolyoxometalates, and polymer-supported sulphanilic acid. nih.govresearchgate.netresearchgate.net

Electrocatalysis: Copper-electrocatalytic methods have been reported for quinoxaline synthesis, offering high turnover capability with minimal catalyst loading. acs.org

Photoredox Catalysis: Visible-light-promoted organo-photoredox catalysis presents a mild and environmentally friendly approach for constructing the quinoxaline core at room temperature. nih.gov

Nanocatalysis: The use of metal nanoparticles (e.g., copper, nickel, iron) can provide high catalytic activity under mild conditions. nih.govresearchgate.net

The table below summarizes various modern catalysts that could be explored for synthesizing this specific quinoxaline derivative.

| Catalyst Type | Examples | Potential Advantages |

| Heterogeneous Catalysts | Alumina-Supported Heteropolyoxometalates, Natural Phosphate, Nano-γ-Fe₂O₃-SO₃H | Recyclable, easy separation, environmentally friendly. nih.govresearchgate.net |

| Homogeneous Catalysts | Palladium(II) Acetate, Gallium(III) Triflate, Ammonium (B1175870) Bifluoride | High activity and selectivity, mild reaction conditions. nih.govnih.gov |

| Electrocatalysis | Copper(II) Chloride | Low catalyst loading, high turnover, controlled potential. acs.org |

| Photocatalysts | Rose Bengal | Uses visible light, room temperature reactions, green approach. nih.gov |

Advancements in Computational Prediction of Chemical Behavior

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties before engaging in extensive laboratory work.

Future computational research should focus on:

Quantum Chemical Calculations: Using DFT and other ab initio methods to calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MESP), and dipole moment. jocpr.comasianpubs.org These calculations can predict the most likely sites for electrophilic and nucleophilic attack.

Spectroscopic Prediction: Simulating NMR (1H, 13C, 19F), IR, and UV-Vis spectra to aid in the characterization of the synthesized compound and its intermediates. asianpubs.org

Prediction of Material Properties: Calculating properties relevant to materials science, such as polarizability and hyperpolarizability, to assess the potential of the molecule for non-linear optical (NLO) applications. asianpubs.org

ADMET Prediction: While outside the direct scope of pure chemistry, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide a preliminary assessment of the compound's potential utility and guide further development in applied fields. mdpi.comnih.gov

These computational approaches can accelerate the research and development cycle by prioritizing the most promising synthetic routes and applications. researchgate.net

Integration into Emerging Fields of Pure Chemical Science

The unique electronic properties conferred by the substituent pattern of this compound make it an attractive candidate for exploration in various fields of pure chemical science, particularly in materials science. Quinoxaline derivatives are known to be useful as electroluminescent materials, organic semiconductors, and chemical switches. nih.gov

Future research should explore the integration of this compound into: